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4-hydroxy-3-methylfuran-2(5H)-one - 516-09-6

4-hydroxy-3-methylfuran-2(5H)-one

Catalog Number: EVT-3166144
CAS Number: 516-09-6
Molecular Formula: C5H6O3
Molecular Weight: 114.10
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-hydroxy-3-methylfuran-2(5H)-one belongs to the class of organic compounds known as aryl-aldehydes. Aryl-aldehydes are compounds containing an aldehyde group directly attached to an aromatic ring .

Molecular Structure Analysis

The molecular structure of 4-hydroxy-3-methylfuran-2(5H)-one includes an aldehyde group directly attached to an aromatic ring .

5-[13-(furan-3-yl)-2,6,10-trimethyltrideca-2,6,8-trienyl]-4-hydroxy-3-methylfuran-2(5H)-one

Compound Description: This compound is a tetronic acid isolated from the marine sponge Psammocinia sp. It exhibits weak antimicrobial activity. []

Relevance: This compound shares the core structure of 4-hydroxy-3-methylfuran-2(5H)-one, with an extended side chain containing a furan ring. This makes it a structurally related analog of 4-hydroxy-3-methylfuran-2(5H)-one. []

5-hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one

Compound Description: This compound is a known polyketide. It was isolated alongside the novel compound myrothecol from the halotolerant fungus Myrothecium sp. GS-17. []

Relevance: This compound is structurally related to 4-hydroxy-3-methylfuran-2(5H)-one through the shared presence of a 5-hydroxyfuran-2(5H)-one core. The variations lie in the substituents at the 3 and 4 positions of the furan ring. []

3,5-dimethyl-4-hydroxymethyl-5-methoxyfuran-2(5H)-one

Compound Description: This is a known compound isolated alongside myrothecol and other polyketides from the halotolerant fungus Myrothecium sp. GS-17. []

3,5-dimethyl-4-hydroxymethyl-5-hydroxyfuran-2(5H)-one

Compound Description: This is a known compound isolated alongside myrothecol and other polyketides from the halotolerant fungus Myrothecium sp. GS-17. []

5-Hydroxy-3-methyl-4-propylsulfanyl-5H-furan-2-one

Compound Description: This compound is a naturally occurring product that exhibits anticancer properties. The paper describes its first total synthesis. []

Relevance: This compound shares the 5-hydroxy-3-methylfuran-2(5H)-one core with the target compound. The key difference lies in the propylsulfanyl substituent at the 4 position. []

5-Hydroxy-3-methyl-4-(1-hydroxylethyl)-furan-2(5H)-one

Compound Description: This is a novel polyketide isolated from the halotolerant fungus Myrothecium sp. GS-17. []

Relevance: This compound is structurally similar to 4-hydroxy-3-methylfuran-2(5H)-one, both containing the 5-hydroxy-3-methylfuran-2(5H)-one core. The difference lies in the additional 1-hydroxyethyl substituent at the 4 position. []

5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one

Compound Description: This compound belongs to the chemical group of furanones and tetrahydrofurfuryl derivatives. It is authorized for use as a flavoring agent in food and animal feed. []

Relevance: This compound is structurally related to 4-hydroxy-3-methylfuran-2(5H)-one, sharing a similar furanone core structure with variations in the substituents at the 3 and 5 positions. []

3-hydroxy-4,5-dimethylfuran-2(5H)-one

Compound Description: Similar to 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one, this compound is also a furanone derivative authorized for use as a flavoring in food and feed. []

Source and Classification

This compound is primarily derived from natural sources, often formed during the Maillard reaction—a complex series of chemical reactions between amino acids and reducing sugars that occur during the cooking process. It is commonly found in processed foods, particularly those that are baked or roasted, where it contributes to flavor development. The compound is classified under the following categories:

  • Chemical Class: Furanones
  • Molecular Formula: C₅H₆O₃
  • CAS Number: 516-09-6
Synthesis Analysis

The synthesis of 4-hydroxy-3-methylfuran-2(5H)-one can be achieved through various methods, including both chemical and enzymatic routes.

Chemical Synthesis Methods

  1. Cyclization Reactions: One common method involves the cyclization of 4-hydroxy-2-methylfuran-3-one, which can be synthesized from simple precursors through condensation reactions.
  2. Maillard Reaction: As mentioned previously, this compound can be formed as a byproduct of the Maillard reaction under specific conditions involving heat and the presence of reducing sugars and amino acids.

Technical Parameters

  • Temperature: The reaction typically requires elevated temperatures to facilitate cyclization (usually above 100°C).
  • pH Levels: The pH of the reaction medium can significantly affect the yield and stability of the product.
Molecular Structure Analysis

The molecular structure of 4-hydroxy-3-methylfuran-2(5H)-one features a furan ring with hydroxyl and methyl substituents.

Structural Features

  • Furan Ring: A five-membered aromatic ring containing four carbon atoms and one oxygen atom.
  • Hydroxyl Group: Positioned at the 4-position, contributing to its reactivity and solubility.
  • Methyl Group: Located at the 3-position, influencing its aromatic profile.
Chemical Reactions Analysis

4-Hydroxy-3-methylfuran-2(5H)-one participates in several chemical reactions:

  1. Condensation Reactions: It can undergo condensation with various nucleophiles due to its electrophilic carbonyl group.
  2. Oxidation Reactions: Under certain conditions, it may be oxidized to form more complex furan derivatives.
  3. Hydrolysis: The compound can hydrolyze in aqueous solutions, particularly under acidic or basic conditions.

Technical Details

  • Reaction Conditions: Typically requires controlled temperature and pH to optimize yields.
Mechanism of Action

The mechanism of action for 4-hydroxy-3-methylfuran-2(5H)-one primarily revolves around its role as a flavoring agent:

  1. Flavor Development: It contributes to the aroma profile of food products through its volatile nature.
  2. Interaction with Taste Receptors: The compound interacts with taste receptors on the tongue, enhancing flavor perception.

Relevant Data

Studies have shown that different concentrations of this compound can significantly alter sensory profiles in food products.

Physical and Chemical Properties Analysis

4-Hydroxy-3-methylfuran-2(5H)-one exhibits several notable physical and chemical properties:

PropertyValue
AppearanceColorless liquid
SolubilitySoluble in water
Density1.14 g/cm³
Melting PointNot applicable (liquid)
StabilitySensitive to heat

These properties underscore its utility in food applications where stability during processing is crucial.

Applications

The applications of 4-hydroxy-3-methylfuran-2(5H)-one are diverse, particularly in the food industry:

  1. Flavoring Agent: Widely used in beverages, jams, jellies, and baked goods for its pleasant aroma.
  2. Fragrance Component: Incorporated into perfumes and scented products due to its appealing scent profile.
  3. Research Applications: Studied for its potential health benefits and metabolic pathways in plants and microorganisms.

Properties

CAS Number

516-09-6

Product Name

4-hydroxy-3-methylfuran-2(5H)-one

IUPAC Name

3-hydroxy-4-methyl-2H-furan-5-one

Molecular Formula

C5H6O3

Molecular Weight

114.10

InChI

InChI=1S/C5H6O3/c1-3-4(6)2-8-5(3)7/h6H,2H2,1H3

InChI Key

AFKQLNRCQPXHOF-UHFFFAOYSA-N

SMILES

CC1=C(COC1=O)O

Canonical SMILES

CC1=C(COC1=O)O

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